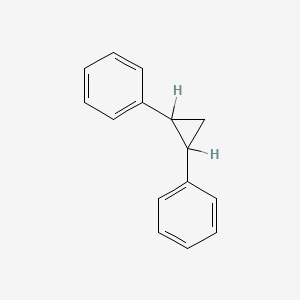

1,2-Diphenylcyclopropane

Übersicht

Beschreibung

1,2-Diphenylcyclopropane is an organic compound with the molecular formula C₁₅H₁₄. It consists of a cyclopropane ring substituted with two phenyl groups. This compound is known for its unique structural features and has been studied for various chemical properties and applications.

Wirkmechanismus

Target of Action

It is believed to function as a lewis acid, forming covalent bonds with electron-rich molecules . This distinctive attribute enables its utilization as a catalyst in numerous organic reactions .

Mode of Action

As a Lewis acid, 1,2-Diphenylcyclopropane is likely to interact with its targets by accepting a pair of nonbonding electrons. This interaction can lead to the formation of covalent bonds, which may result in changes to the target molecule’s structure and function .

Biochemical Pathways

Cyclopropane, a structural motif found in this compound, is widespread in natural products and is usually essential for biological activities . Enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light-induced geometric isomerization of diphenylcyclopropanes has been observed when included within Y zeolites . This suggests that the compound’s reactivity and stability can be influenced by its physical and chemical environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Diphenylcyclopropane can be synthesized through several methods:

Simmons-Smith Reaction: This method involves the reaction of alkenes with diiodomethane and a zinc-copper couple.

Sulfonium Ylide Addition: This method involves the addition of sulfonium ylides to 1,1-diphenylethene, yielding this compound.

Reduction of 1,1-Diphenyl-2,2-dihalocyclopropanes: This method uses sodium in ammonia to reduce 1,1-diphenyl-2,2-dihalocyclopropanes to this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Simmons-Smith reaction due to its relatively high yield and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Diphenylcyclopropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives.

Reduction: Reduction reactions can convert this compound to other cyclopropane derivatives.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium in ammonia is commonly used for reduction reactions.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.

Major Products

Oxidation: Oxidized cyclopropane derivatives.

Reduction: Reduced cyclopropane derivatives.

Substitution: Substituted phenylcyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

Geometric Isomerization

One of the notable applications of 1,2-diphenylcyclopropane is in photochemical reactions, specifically geometric isomerization. Research has shown that the compound can undergo stereoselective geometric isomerization when confined in certain reaction media. The selectivity observed in these reactions is influenced by the steric hindrance provided by the medium, which alters the photostationary state (PSS) mixture of cis and trans isomers. This behavior mimics biological systems where similar processes occur, such as in rhodopsin and phytochrome .

Case Study: Supramolecular Chemistry

A study conducted by Mohan Raj et al. demonstrated that the geometric isomerization of this compound was significantly affected by the confinement within supramolecular structures like octa acid. The results indicated that different alkyl substituents on stilbenes affected the PSS composition, showcasing the potential for selective photochemical transformations in confined spaces .

Catalytic Applications

Inclusion in Zeolites

this compound has been studied for its inclusion in zeolite frameworks, particularly Na-ZSM-5. The trans-isomer of this compound can be effectively confined within the channels of zeolites, enhancing its reactivity and selectivity in catalytic processes. This application highlights the role of molecular confinement in modifying chemical reactivity .

Synthesis of Chiral Compounds

Photocatalytic Cycloaddition Reactions

The compound serves as a precursor for synthesizing chiral cyclic compounds through photocatalytic cycloaddition reactions. These reactions are critical for developing pharmaceuticals and other biologically active molecules. Research has indicated that using this compound can lead to high yields of desired chiral products under specific conditions .

Material Science

Polymer Chemistry

In material science, this compound derivatives are explored for their potential use in creating advanced polymers with unique properties. The cyclopropane ring structure contributes to the thermal stability and mechanical strength of polymeric materials, making them suitable for various industrial applications.

Data Table: Summary of Applications

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,1-Diphenylcyclopropane

- 1,2-Diphenylcyclopropane-1-carboxylic acid

- Cyclopropyl-1,2-bis(boronates)

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties. Its ability to act as both a Lewis acid and a nucleophile makes it versatile in various chemical reactions. Additionally, its stability and reactivity make it a valuable compound in organic synthesis and catalysis .

Biologische Aktivität

1,2-Diphenylcyclopropane (DPCP) is a cyclopropane derivative with significant biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a three-membered cyclopropane ring bonded to two phenyl groups. Its structure enables unique reactivity patterns, making it a subject of interest in both synthetic and medicinal chemistry.

Antiestrogenic Activity

Research has shown that certain analogs of DPCP exhibit antiestrogenic activity . For instance, 1,1-dichloro-cis-2,3-diphenylcyclopropane demonstrated low affinity for estrogen receptors but displayed significant antiestrogenic effects in vivo, indicating a potential role in hormone-related therapies .

The electrochemical cleavage of C−C bonds in cyclopropanes like DPCP has been studied extensively. DPCP can undergo electrochemical transformations , leading to 1,3-difunctionalization products under specific conditions. For example, trans-1,2-diphenylcyclopropane was found to yield 1,3-difluorination products with notable yields and diastereoselectivity .

Case Studies

Several studies have focused on the biological activity of DPCP and its derivatives:

- Antiestrogenic Studies : A study evaluated the antiestrogenic effects of various cyclopropyl analogs of stilbene, including DPCP derivatives. The results indicated that certain compounds could inhibit estrogen receptor activity effectively .

- Oxidation Potentials : The oxidation potentials of cis- and trans-1,2-diphenylcyclopropane were compared using different electrochemical techniques. This research is crucial for understanding the reactivity and stability of these compounds under biological conditions .

Biological Activity Summary Table

Eigenschaften

IUPAC Name |

(2-phenylcyclopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIYTDQNAOYUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880676 | |

| Record name | 1,2-diphenylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-47-2, 29881-14-9 | |

| Record name | Diphenylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diphenylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029881149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-diphenylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans)-1,1'-(1,2-cyclopropanediyl)bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.